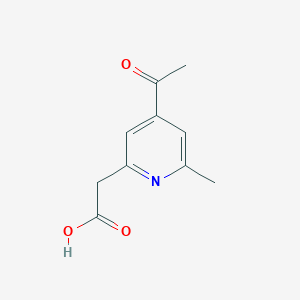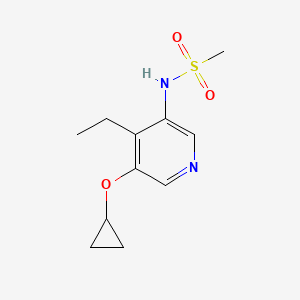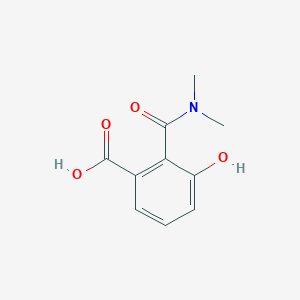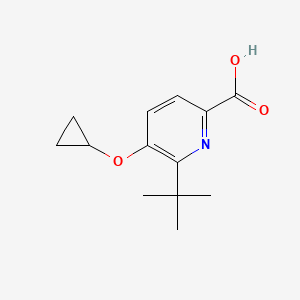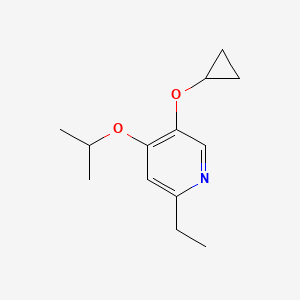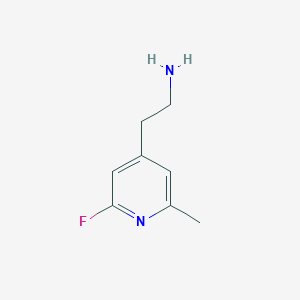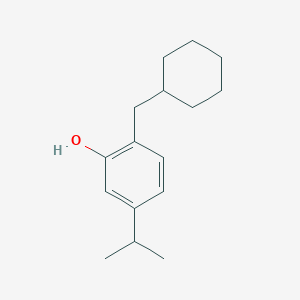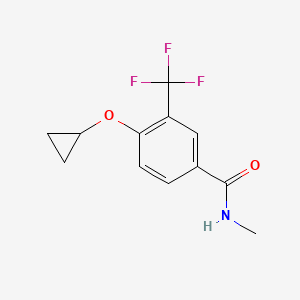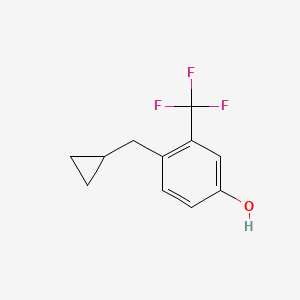
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The cyclopropylmethyl group can be introduced through a cyclopropanation reaction involving the corresponding alkene and a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethyl and cyclopropylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity. The cyclopropylmethyl group can introduce steric effects that influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethyl)phenol: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4-(Cyclopropylmethyl)-3-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclopropylmethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group introduces steric effects that can influence the compound’s reactivity and binding interactions .
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-9(15)4-3-8(10)5-7-1-2-7/h3-4,6-7,15H,1-2,5H2 |
InChI Key |
FELQEDLZDYKTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


